5,6,13,14-Tetraphenylpentacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,13,14-Tetraphenylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,13,14-Tetraphenylpentacene typically involves the nucleophilic addition of bulky aryl substituents to pentacene-6,13-quinone. This reaction is carried out using lithium organic reagents, which facilitate the installation of phenyl groups at the desired positions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,6,13,14-Tetraphenylpentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its dihydro forms, which have different electronic properties.
Substitution: The phenyl groups can be further functionalized through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pentacenes and quinones, which can be further utilized in organic synthesis and materials science .
Scientific Research Applications
5,6,13,14-Tetraphenylpentacene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism by which 5,6,13,14-Tetraphenylpentacene exerts its effects is primarily related to its electronic properties. The phenyl groups influence the compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, affecting its conductivity and stability. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrophobic effects, influencing various molecular pathways .
Comparison with Similar Compounds
Pentacene: The parent compound, known for its use in organic semiconductors.
Tetracene: Another polycyclic aromatic hydrocarbon with similar electronic properties but fewer aromatic rings.
Hexacene: A larger acene with increased reactivity and lower stability compared to pentacene derivatives.
Uniqueness: This makes it more suitable for applications in organic electronics and materials science compared to its unsubstituted counterparts .
Properties
CAS No. |
478799-49-4 |
---|---|
Molecular Formula |
C46H30 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
5,6,13,14-tetraphenylpentacene |
InChI |
InChI=1S/C46H30/c1-5-17-31(18-6-1)41-37-27-15-16-28-38(37)42(32-19-7-2-8-20-32)46-44(34-23-11-4-12-24-34)40-30-36-26-14-13-25-35(36)29-39(40)43(45(41)46)33-21-9-3-10-22-33/h1-30H |
InChI Key |
BCTOQQPZENASOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC6=CC=CC=C6C=C5C(=C24)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.